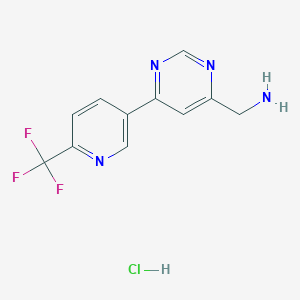

(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC15827656

Molecular Formula: C11H10ClF3N4

Molecular Weight: 290.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClF3N4 |

|---|---|

| Molecular Weight | 290.67 g/mol |

| IUPAC Name | [6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-4-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H9F3N4.ClH/c12-11(13,14)10-2-1-7(5-16-10)9-3-8(4-15)17-6-18-9;/h1-3,5-6H,4,15H2;1H |

| Standard InChI Key | AMNQMWBKXWYKTF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1C2=NC=NC(=C2)CN)C(F)(F)F.Cl |

Introduction

(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride is a complex organic compound featuring a pyrimidine ring linked to a pyridine derivative, with a trifluoromethyl group and an amine moiety. This compound is of interest due to its potential biological activities, which are often associated with pyrimidine and pyridine ring systems. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Synthesis and Preparation

The synthesis of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride involves multiple steps, typically starting with the preparation of intermediate compounds. The process requires careful optimization to achieve high yields and purity, especially due to the sensitivity of fluorinated compounds to reaction conditions.

Biological Activities and Potential Applications

Compounds with pyrimidine and pyridine rings often exhibit diverse biological activities, including anticancer, antifungal, and neuroprotective effects. While specific biological activities of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride are not well-documented, its structural features suggest potential applications in pharmaceuticals. Interaction studies with biological targets are crucial for understanding its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base | Anticancer |

| Nicotinamide | Pyridine derivative | Neuroprotective |

| Triflumizole | Triazole ring + trifluoromethyl | Antifungal |

The unique combination of a trifluoromethyl group with pyridine and pyrimidine rings in (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride may enhance its lipophilicity and metabolic stability compared to other compounds, potentially leading to improved bioavailability and efficacy in therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume